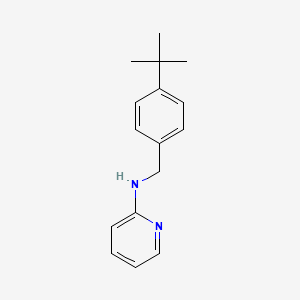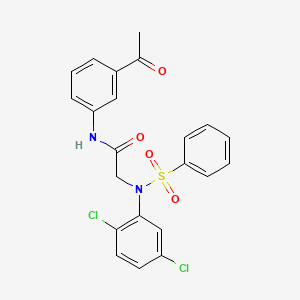![molecular formula C21H22N2O2 B4924231 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol, also known as Sudan I, is a synthetic azo dye that is commonly used as a coloring agent in various industries, including food, textile, and cosmetic. However, Sudan I has been classified as a genotoxic and carcinogenic compound, and its usage has been banned in many countries. In
Wirkmechanismus
The genotoxic and carcinogenic effects of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I are thought to be mediated by its metabolites, which can form DNA adducts and cause oxidative stress and inflammation. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can be metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates, such as N-hydroxy-2-naphthylamine and N-acetoxy-2-naphthylamine, which can bind covalently to DNA and cause mutations. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can also induce the production of reactive oxygen species and pro-inflammatory cytokines, which can damage DNA and promote tumor growth.
Biochemical and Physiological Effects:
1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell proliferation. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I can alter the activity of enzymes involved in drug metabolism and detoxification, such as cytochrome P450 and glutathione S-transferase.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a useful tool for studying the genotoxic and carcinogenic properties of azo dyes. It can be used to investigate the mechanisms of DNA damage and mutation, as well as the role of oxidative stress and inflammation in cancer development. However, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to cells and animals. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I may not fully represent the complex mixture of chemicals present in real-life exposure scenarios.
Zukünftige Richtungen
Future research on 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I should focus on the following areas:
1. Elucidating the molecular mechanisms of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I-induced DNA damage and mutation, including the role of reactive metabolites and DNA repair pathways.
2. Investigating the effects of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I on epigenetic modifications, such as DNA methylation and histone acetylation, which can affect gene expression and cell fate.
3. Developing new methods for detecting 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I in food, water, and other environmental samples, and assessing the risk of exposure to 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I in humans.
4. Evaluating the potential of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I as a biomarker for cancer risk assessment and early detection.
5. Developing alternative methods for coloring food and other products that do not rely on synthetic azo dyes, and promoting the use of natural and safe alternatives.
Conclusion:
In conclusion, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a synthetic azo dye that has been shown to have genotoxic and carcinogenic properties. Its usage has been banned in many countries, but it is still present in some food and cosmetic products. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I is a useful tool for studying the mechanisms of DNA damage and mutation, but it has some limitations for lab experiments. Future research on 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I should focus on elucidating its molecular mechanisms and developing alternative methods for coloring products.
Synthesemethoden
The synthesis of 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I involves the reaction of 2-naphthol with 2-nitro-p-cresol in the presence of sulfuric acid, followed by reduction with sodium sulfide and diazotization with butyl nitrite. The final product is obtained by coupling the diazonium salt with 2-naphthol in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been extensively studied for its genotoxic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes, liver cells, and colon cells. 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has also been found to promote the growth of tumors in animal models and to enhance the proliferation and invasion of cancer cells. Moreover, 1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol I has been implicated in the development of bladder cancer, liver cancer, and other types of cancer in humans.
Eigenschaften
IUPAC Name |
1-[(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-13-25-20-12-9-15(2)14-18(20)22-23-21-17-8-6-5-7-16(17)10-11-19(21)24/h5-12,14,24H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHNUXYCXWSPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-(2-butoxy-5-methylphenyl)diazenyl]naphthalen-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)


![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B4924237.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)